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(+)-7-Isojasmonic acid CoA -

(+)-7-Isojasmonic acid CoA

Catalog Number: EVT-1593197
CAS Number:
Molecular Formula: C33H52N7O18P3S
Molecular Weight: 959.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-7-Isojasmonic acid CoA is an organic molecule.
Overview

(+)-7-Isojasmonic acid CoA is a significant compound in the jasmonate family, which plays a crucial role in plant signaling, particularly in response to stress and developmental processes. This compound is derived from jasmonic acid, a plant hormone involved in various physiological responses, including defense against herbivores and pathogens, as well as growth regulation.

Source

The biosynthesis of (+)-7-Isojasmonic acid CoA originates from α-linolenic acid, which is released from chloroplast membranes through the action of phospholipase A1. This pathway involves several enzymatic steps, including those catalyzed by lipoxygenases, allene oxide synthases, and allene oxide cyclases, ultimately leading to the formation of 12-oxo-phytodienoic acid (OPDA) and its subsequent conversion to jasmonic acid derivatives in peroxisomes .

Classification

(+)-7-Isojasmonic acid CoA is classified as a fatty acid derivative and more specifically as a jasmonate, which is a type of oxylipin. Jasmonates are recognized for their roles in plant stress responses and developmental processes. They are categorized under phytohormones due to their signaling functions within plants.

Synthesis Analysis

Methods

The synthesis of (+)-7-Isojasmonic acid CoA involves multiple enzymatic reactions:

  1. Release of α-linolenic Acid: Initiated by phospholipase A1.
  2. Formation of OPDA: Catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).
  3. Reduction to OPC8: OPDA is reduced by OPDA reductase (OPR3) to produce 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC8).
  4. Conversion to Jasmonic Acid: Through β-oxidation processes involving acyl-CoA oxidase, multifunctional proteins, and 3-ketoacyl-CoA thiolase .

Technical Details

The process requires specific enzymes localized in chloroplasts and peroxisomes, where the β-oxidation pathway is crucial for the final conversion steps. The activity of these enzymes is often regulated by environmental stimuli such as wounding or pathogen attack.

Molecular Structure Analysis

Structure

The molecular structure of (+)-7-Isojasmonic acid CoA consists of a cyclopentene ring with various functional groups that contribute to its biological activity. The compound features a long carbon chain typical of fatty acids, along with a CoA moiety that facilitates its interaction with various biochemical pathways.

Data

  • Molecular Formula: C14_{14}H24_{24}N1_{1}O5_{5}S
  • Molecular Weight: Approximately 300.4 g/mol
  • Structural Features: The presence of a cyclopentene ring and a carboxylic acid group are notable for its reactivity and biological function.
Chemical Reactions Analysis

Reactions

(+)-7-Isojasmonic acid CoA participates in several key reactions within plant metabolism:

  1. β-Oxidation Reactions: These reactions involve the shortening of the carbon chain through sequential removal of two-carbon units.
  2. Conjugation Reactions: It can conjugate with amino acids like isoleucine, forming jasmonoyl-isoleucine, which is critical for signaling pathways .
  3. Thioester Hydrolysis: The release of jasmonic acid from jasmonoyl-CoA through thioesterase activity is an essential step in its activation for signaling purposes .

Technical Details

These reactions are facilitated by specific enzymes that exhibit substrate specificity towards various acyl-CoA derivatives, highlighting the intricate regulation of jasmonate biosynthesis.

Mechanism of Action

Process

The mechanism by which (+)-7-Isojasmonic acid CoA exerts its effects involves several steps:

  1. Signal Perception: The compound binds to specific receptors within plant cells.
  2. Gene Expression Modulation: This binding activates or represses genes associated with stress responses and developmental processes.
  3. Interaction with COI1-JAZ Complex: The jasmonate interacts with the COI1 receptor and JAZ proteins, leading to transcriptional changes that mediate plant responses to environmental stimuli .

Data

Research indicates that the bioactive form of jasmonate signaling requires the conjugation of (+)-7-Isojasmonic acid with amino acids to form active signaling molecules that regulate gene expression during stress responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Reactivity: Engages in various chemical reactions typical of fatty acids and their derivatives.
  • Stability: Generally stable under physiological conditions but can be hydrolyzed under extreme pH or temperature conditions.

Relevant Data or Analyses

Studies have shown that the stability and reactivity of (+)-7-Isojasmonic acid CoA are influenced by its structural features, particularly the presence of functional groups that can participate in hydrogen bonding or nucleophilic attacks.

Applications

Scientific Uses

(+)-7-Isojasmonic acid CoA has several important applications in scientific research:

  1. Plant Physiology Studies: Used to investigate plant responses to biotic and abiotic stresses.
  2. Biotechnology Applications: Explored for enhancing stress resistance in crops through genetic engineering approaches targeting jasmonate pathways.
  3. Pharmaceutical Research: Investigated for potential therapeutic applications due to its role in signaling pathways related to inflammation and defense mechanisms.
Biosynthesis and Metabolic Pathways of (+)-7-Isojasmonic Acid CoA

Precursor Pathways: Integration of α-Linolenic Acid and β-Oxidation

The biosynthesis of (+)-7-Isojasmonic acid CoA (7-iso-JA-CoA) initiates in chloroplasts with the oxygenation of α-linolenic acid (18:3), a polyunsaturated fatty acid released from membrane galactolipids. This process is catalyzed by 13-lipoxygenase (13-LOX), forming 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). Subsequent actions by allene oxide synthase (AOS) and allene oxide cyclase (AOC) yield the cyclic fatty acid (9S,13S)-12-oxo-phytodienoic acid (OPDA) [8] [9]. OPDA is then transported to peroxisomes via ABC transporters (e.g., COMATOSE/PXA1), where it undergoes reduction by OPDA reductase 3 (OPR3) to form 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) [9] [10]. The CoA ester of OPC-8:0 (OPC-8:0-CoA) serves as the direct precursor for 7-iso-JA-CoA biosynthesis. Three iterative cycles of peroxisomal β-oxidation shorten the OPC-8:0-CoA side chain by two carbons per cycle, producing the CoA-linked intermediate (+)-7-iso-jasmonoyl-CoA before hydrolysis to release free (+)-7-iso-jasmonic acid (7-iso-JA) [9] [10].

Table 1: Key Precursors in 7-iso-JA-CoA Biosynthesis

CompoundStructureSubcellular SiteEnzymatic Converter
α-Linolenic acid (18:3)C₁₈H₃₀O₂; polyunsaturated fatty acidChloroplast13-Lipoxygenase (13-LOX)
12-Oxo-phytodienoic acid (OPDA)C₁₈H₂₈O₃; cyclopentanone derivativeChloroplast/PeroxisomeAllene oxide cyclase (AOC)
OPC-8:0-CoAC₂₀H₃₅O₄SCoA; CoA esterPeroxisomeOPDA reductase 3 (OPR3)
(+)-7-iso-Jasmonoyl-CoAC₁₂H₁₉O₄SCoA; activated jasmonatePeroxisomeAcyl-CoA oxidases (ACXs)

Enzymatic Catalysis in Peroxisomes: Role of Acyl-CoA Oxidases (ACX)

Peroxisomal β-oxidation of OPC-8:0-CoA to 7-iso-JA-CoA is driven by a core enzymatic machinery. Acyl-CoA oxidases (ACXs) catalyze the initial and rate-limiting step: the dehydrogenation of acyl-CoA esters to trans-2-enoyl-CoA, producing FADH₂ and H₂O₂ [9] [10]. ACXs exhibit distinct substrate specificities for fatty acid chain lengths:

  • ACX1 (tomato ACX1A; Arabidopsis ACX1) prefers C₁₂–C₁₄ substrates but efficiently metabolizes OPC-8:0-CoA (C₂₀) and its β-oxidation intermediates (C₁₈, C₁₆) [9].
  • ACX5 (Arabidopsis) shows overlapping activity with ACX1 for medium-chain substrates and contributes redundantly to JA biosynthesis [10].

Arabidopsis mutants lacking ACX1 exhibit 70–80% reduction in wound-induced JA accumulation, while acx1/acx5 double mutants show near-complete loss of JA and severe susceptibility to herbivory (Trichoplusia ni) [10]. This underscores ACX1/ACX5 as primary isozymes for 7-iso-JA-CoA production. Subsequent β-oxidation steps involve:

  • Multifunctional protein (MFP): Hydrates trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, then dehydrogenates to 3-ketoacyl-CoA.
  • 3-Ketoacyl-CoA thiolase (KAT): Cleaves 3-ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA ester [9] [10].

Compartmentalization of Biosynthesis: Chloroplast-Peroxisome-Cytosol Dynamics

The spatiotemporal dynamics of 7-iso-JA-CoA biosynthesis involve tightly coordinated interorganellar crosstalk:

  • Chloroplast: Produces OPDA via the plastid-localized octadecanoid pathway. OPDA is exported to the cytosol via unidentified transporters [9].
  • Peroxisome: Import of OPDA relies on the ABC transporter COMATOSE (CTS/PXA1), which transports OPDA-CoA esters [9] [10]. Inside peroxisomes, OPDA is reduced to OPC-8:0, ligated to CoA, and subjected to β-oxidation. Physical ER-peroxisome membrane contact sites (MCSs) facilitate lipid exchange and may regulate precursor flux [5].
  • Cytosol: Free 7-iso-JA released from peroxisomes is conjugated to amino acids (e.g., isoleucine) by JASMONATE RESISTANT 1 (JAR1) to form bioactive (+)-7-iso-JA-Ile, the ligand for the COI1-JAZ co-receptor [6] [7].

Table 2: Subcellular Compartments in 7-iso-JA-CoA Biosynthesis

CompartmentKey IntermediateTransport MechanismPrimary Enzymes/Proteins
ChloroplastOPDAPassive diffusion?LOX, AOS, AOC
CytosolOPDAABC transporters (e.g., CTS/PXA1)Fatty acid amide hydrolase
PeroxisomeOPC-8:0-CoA, 7-iso-JA-CoALigand-specific poresACX1/5, MFP, KAT, thioesterases
Cytosol/Nucleus7-iso-JA-IleJAT1/AtABCG16 transporterJAR1, COI1-JAZ complex

Substrate Specificity of ACX Isozymes in CoA Ester Formation

The efficiency of 7-iso-JA-CoA production hinges on ACX isozyme specificity for cyclopentanoid-CoA substrates. Key insights include:

  • Chain-Length Preference: Tomato ACX1A exhibits highest activity for C₁₂–C₁₄ straight-chain acyl-CoAs (Vmax = 85–92 nmol/min/mg) but retains ~60% activity for OPC-8:0-CoA (C₂₀) [9]. Arabidopsis ACX1 and ACX5 share overlapping affinity for medium-chain substrates (C₈–C₁₄) [10].
  • Structural Constraints: Cyclopentanoid rings in OPC-8:0-CoA impose steric hindrance, reducing catalytic efficiency (kcat/Km) compared to linear substrates [9].
  • Isozyme Functional Diversification:
  • ACX1: Dominant in leaves for wound-induced JA synthesis.
  • ACX5: Compensates for ACX1 loss in acx1 mutants.
  • ACX2/3/4: Prefer very-long-chain substrates (>C₁₆) and do not contribute significantly to JA biosynthesis [10].
  • Pathogen-Response Flexibility: acx1/acx5 double mutants fail to produce JA upon wounding but accumulate JA when infected by Alternaria brassicicola, indicating pathogen-specific induction of alternative ACXs (e.g., ACX2) [10].

Table 3: Substrate Specificity of ACX Isozymes

IsozymePreferred SubstratesAffinity for OPC-8:0-CoARole in JA Biosynthesis
ACX1C₁₂–C₁₄High (Km = 8–10 µM)Primary (wounding, development)
ACX5C₈–C₁₄Moderate (Km = 15 µM)Redundant with ACX1
ACX2C₁₆–C₁₈Low (Km > 50 µM)Minor (pathogen response)
ACX3/4>C₁₆NegligibleNone

Concluding Remarks on Metabolic Regulation

The biosynthesis of (+)-7-iso-JA-CoA exemplifies metabolic plasticity through:

  • Isozyme Redundancy: ACX1 and ACX5 ensure robustness in β-oxidation under stress.
  • Compartmental Specialization: Chloroplast-peroxisome coordination optimizes precursor flux.
  • Substrate Channeling: ACX selectivity gates JA output for developmental vs. defense programs [9] [10]. Future research should address how peroxisomal import dynamics and ACX oligomerization fine-tune 7-iso-JA-CoA production.

Properties

Product Name

(+)-7-Isojasmonic acid CoA

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]ethanethioate

Molecular Formula

C33H52N7O18P3S

Molecular Weight

959.8 g/mol

InChI

InChI=1S/C33H52N7O18P3S/c1-4-5-6-7-20-19(8-9-21(20)41)14-24(43)62-13-12-35-23(42)10-11-36-31(46)28(45)33(2,3)16-55-61(52,53)58-60(50,51)54-15-22-27(57-59(47,48)49)26(44)32(56-22)40-18-39-25-29(34)37-17-38-30(25)40/h5-6,17-20,22,26-28,32,44-45H,4,7-16H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b6-5-/t19-,20+,22-,26-,27-,28?,32-/m1/s1

InChI Key

WQKKCPPNDKSAIU-GEMOIUKOSA-N

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

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